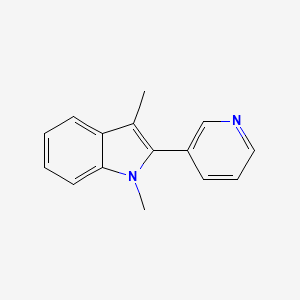
1,3-Dimethyl-2-(pyridin-3-yl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-(pyridin-3-yl)indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indole core with a pyridine ring attached at the 3-position and two methyl groups at the 1 and 3 positions of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(pyridin-3-yl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or ketoester under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in achieving efficient production. Commonly used reagents include phenylhydrazine, 2-aminopyridine, and various ketones or aldehydes .
化学反应分析
Types of Reactions
1,3-Dimethyl-2-(pyridin-3-yl)indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, reduced indole derivatives, and substituted indole compounds with various functional groups .
科学研究应用
作用机制
The mechanism of action of 1,3-Dimethyl-2-(pyridin-3-yl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a similar pyridine ring but different functional groups and properties.
Indole-2-carboxylic acid: An oxidized derivative of indole with different chemical reactivity and applications.
Uniqueness
1,3-Dimethyl-2-(pyridin-3-yl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the methyl groups at specific positions enhances its reactivity and potential for diverse applications .
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-pyridin-3-ylindole |
InChI |
InChI=1S/C15H14N2/c1-11-13-7-3-4-8-14(13)17(2)15(11)12-6-5-9-16-10-12/h3-10H,1-2H3 |
InChI 键 |
OYMBIOMXTNJALB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C2=CC=CC=C12)C)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















